![molecular formula C18H16ClN3O3S B5500559 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)
5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound “5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The molecule also contains a pyrrolidine ring, which is a type of secondary amine with a four-carbon ring structure . Additionally, it has a sulfonyl group attached to a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrrolidine rings would add rigidity to the structure, while the phenyl and sulfonyl groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Antimicrobial and Antiviral Applications
Several studies have synthesized derivatives of 1,2,4-oxadiazole, investigating their antimicrobial and antiviral properties. For example, compounds with chloro-substitutions demonstrated significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity comparable to conventional drugs against Penicillium chrysogenum. Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing anti-tobacco mosaic virus activity, suggesting their potential in plant protection (Chen et al., 2010).
Anticancer Research
Research into the anticancer properties of 1,2,4-oxadiazole derivatives has shown promising results. Compounds featuring the oxadiazole moiety were studied for their cytotoxic activity against various cancer cell lines, including lung carcinoma cells. A study highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, investigating their anti-cancer activities and showing moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Material Science Applications
In the field of material science, particularly for medium-high temperature fuel cells, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been developed. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity and low methanol diffusion coefficient, making them suitable as proton exchange membranes for fuel cell applications at medium-high temperatures (Xu et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-8-10-15(11-9-14)26(23,24)22-12-4-7-16(22)18-20-17(21-25-18)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWLKJRGLKSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole |
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